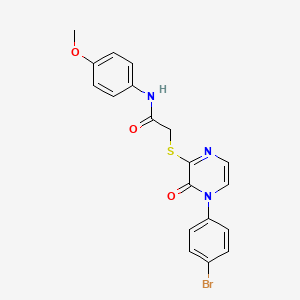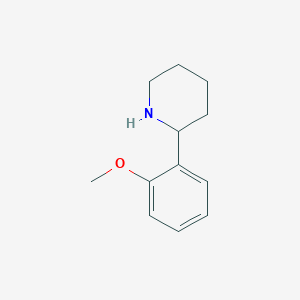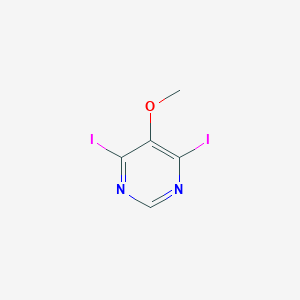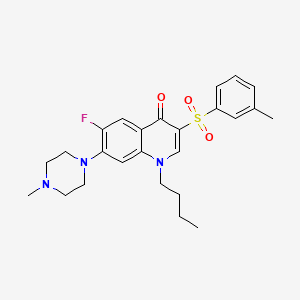![molecular formula C24H23N5O4S B2585722 ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate CAS No. 1105204-71-4](/img/structure/B2585722.png)
ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is an organic compound with a complex structure that makes it intriguing for a variety of scientific applications. Its unique combination of functional groups enables diverse chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate typically involves a multi-step process:
Formation of the pyrazolopyridazine core: : This involves the cyclization of appropriate precursor molecules under acidic or basic conditions, often requiring specific catalysts to ensure selectivity.
Attachment of the 2-methoxyphenyl group: : This step may involve nucleophilic substitution reactions where the 2-methoxyphenyl group is introduced.
Thioacylation: : The intermediate is reacted with a thiol or thioester to attach the thio group.
Esterification: : The final step involves the esterification reaction to form the ethyl benzoate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would scale up the synthetic routes, often optimizing reaction conditions to increase yield and reduce costs. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate can undergo several types of reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often resulting in cleavage of the thioether linkage.
Reduction: : Reductive conditions, such as hydrogenation, can selectively reduce specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution Reagents: : Halogens (for electrophilic substitutions), amines (for nucleophilic substitutions).
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation: : Carboxylic acids, sulfoxides, or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
Chemistry
In synthetic chemistry, ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate serves as a precursor or intermediate for more complex molecule synthesis.
Biology and Medicine
Its structural complexity allows it to interact with various biological targets. It is studied for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In industrial chemistry, this compound can be used in the development of novel materials or as a catalyst in specific reactions due to its unique structural properties.
作用机制
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate exerts its effects by binding to specific molecular targets, such as enzymes or receptors. The methoxyphenyl group provides specificity and affinity, while the pyrazolopyridazine core allows for potent biological activity. These interactions often result in modulation of biochemical pathways.
相似化合物的比较
Similar compounds include other pyrazolopyridazine derivatives:
Ethyl 2-((1-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar structure but with different substitution patterns on the phenyl ring.
Methyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar but with a methyl ester instead of an ethyl ester.
Each compound's unique substitutions confer specific properties, making this compound distinct in terms of its biological activity and chemical reactivity.
属性
IUPAC Name |
ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-4-33-24(31)16-9-5-6-10-18(16)26-21(30)14-34-23-22-17(15(2)27-28-23)13-25-29(22)19-11-7-8-12-20(19)32-3/h5-13H,4,14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUWNSIDHCIFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2585639.png)
![N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2585640.png)
![3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2585641.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2585646.png)
![3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2585647.png)

![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/new.no-structure.jpg)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2585653.png)
![7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2585655.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2585656.png)
![N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2585658.png)



